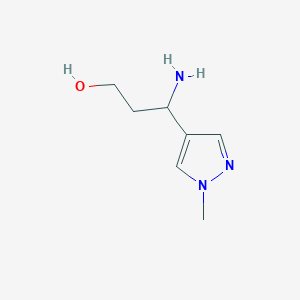

3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Description

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

3-amino-3-(1-methylpyrazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C7H13N3O/c1-10-5-6(4-9-10)7(8)2-3-11/h4-5,7,11H,2-3,8H2,1H3 |

InChI Key |

BJAAQWWNIVGAON-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

General Synthetic Strategy

The synthesis typically follows a multi-step approach involving:

- Formation of the pyrazole ring or use of a pre-formed pyrazole derivative.

- Alkylation or substitution reactions to attach the propanol side chain.

- Introduction or protection/deprotection of amino and hydroxyl groups.

- Purification and characterization to confirm structure and purity.

Specific Synthetic Routes

Alkylation of 1-Methyl-1H-pyrazole with Haloalkyl Precursors

A common approach involves reacting 1-methyl-1H-pyrazole with an appropriate alkylating agent such as a haloalkyl compound (e.g., 3-chloropropanol derivatives or 3-halo-1-propanol) in the presence of a base catalyst. This reaction forms the carbon-nitrogen bond linking the pyrazole ring to the propanol chain.

- Reagents : 1-methyl-1H-pyrazole, 3-chloropropanol or similar alkyl halide, base (e.g., sodium hydride or potassium carbonate).

- Conditions : Controlled temperature (often 50–80 °C), inert atmosphere to prevent side reactions.

- Outcome : Formation of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol intermediate.

Introduction of the Amino Group

The amino group at the 3-position can be introduced via reductive amination or nucleophilic substitution:

- Reductive amination : Reaction of the corresponding aldehyde or ketone intermediate with ammonia or an amine source, followed by reduction (e.g., NaBH4).

- Nucleophilic substitution : Displacement of a leaving group (e.g., halide) by an azide ion followed by reduction to the amine.

Hydrolysis and Purification

Hydrolysis steps may be required to convert protecting groups or intermediates into the final amino alcohol. Purification typically involves recrystallization or chromatographic techniques.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate reaction rates and improve yields in related pyrazole and amino alcohol syntheses. For example, microwave-assisted alkylation in alcoholic sodium hydroxide solution at 70 °C with monitoring by thin-layer chromatography (TLC) every 30 seconds can achieve yields around 75% for similar compounds with pyrazole or imidazole rings.

- Advantages : Reduced reaction time, improved yield, and cleaner reaction profiles.

- Example Conditions : 160 W microwave power, 70 °C, alcoholic NaOH, short reaction times.

- Purification : Cooling, filtration, and recrystallization from ethanol.

Analytical and Characterization Techniques

To confirm the successful preparation of this compound, several analytical methods are employed:

| Technique | Purpose | Typical Observations/Parameters |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of proton and carbon environments | 1H-NMR: Pyrazole ring protons around δ 7.0–8.0 ppm; amino and hydroxyl protons as broad signals |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single major peak with retention time consistent with pure compound |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z corresponding to C7H13N3O (MW ~ 139 g/mol for free base, ~191.66 g/mol for hydrochloride salt) |

| X-ray Crystallography | Definitive structural elucidation | Crystallographic data with R-factor < 0.05 for accuracy |

Summary of Preparation Methods and Yields

| Method | Key Reagents/Conditions | Yield (%) | Notes | References |

|---|---|---|---|---|

| Alkylation of 1-methyl-1H-pyrazole with haloalkyl agent | 1-methyl-1H-pyrazole, 3-chloropropanol, base, 50–80 °C | 60–80 | Multi-step, requires careful control of temperature and pH | |

| Reductive amination | Aldehyde intermediate, ammonia or amine source, NaBH4 | 65–75 | Provides amino group introduction | |

| Microwave-assisted synthesis | Alcoholic NaOH, microwave irradiation (160 W, 70 °C) | ~75 | Faster reaction, higher yield |

Research Outcomes and Observations

- The multi-step organic synthesis approach remains the standard for preparing this compound, with careful control of reaction parameters essential for optimizing yield and purity.

- Microwave-assisted methods show promise for improving efficiency and yields, particularly in the alkylation and amination steps.

- Analytical validation using NMR, HPLC, MS, and X-ray crystallography ensures the structural integrity and purity of the final product.

- The compound is typically isolated as its hydrochloride salt to enhance stability and handling.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.

Biological Studies: It is employed in studies investigating the biological activities of pyrazole derivatives.

Industrial Applications: The compound finds use in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol with similar compounds:

Key Observations:

- Pyrazole vs. Pyrazoles are less lipophilic (lower XLogP) than halogenated phenyl groups, improving aqueous solubility .

- Amino Group Positioning: Moving the amino group to C2 () or omitting it () alters hydrogen-bonding capacity and reactivity, impacting biological target interactions.

Research Findings and Challenges

- Metabolic Stability : Methyl-substituted pyrazoles (e.g., main compound) resist oxidative metabolism better than unsubstituted analogues, enhancing pharmacokinetic profiles .

- Toxicity : Primary amines (e.g., main compound) may require protective group strategies to mitigate off-target reactivity during synthesis .

Biological Activity

3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. The structure of this compound suggests various biological activities, particularly in the context of enzyme inhibition and potential anti-cancer properties. This article reviews the biological activity of this compound, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 169.22 g/mol. The compound features a pyrazole ring, which is known for its biological activity.

Research indicates that compounds containing pyrazole moieties can act as inhibitors for various enzymes, including lactate dehydrogenase (LDH). LDH plays a crucial role in cellular metabolism, particularly in cancer cells where it facilitates anaerobic glycolysis. Inhibition of LDH can lead to reduced lactate production and impaired cancer cell growth.

Inhibition Studies

A study highlighted the optimization of pyrazole-based inhibitors targeting LDH, demonstrating low nanomolar inhibition of both LDHA and LDHB enzymatic activity. This inhibition resulted in significant reductions in lactate production and glycolysis in pancreatic cancer (MiaPaCa2) and sarcoma (A673) cells .

Biological Activity Overview

Case Studies

- Lactate Dehydrogenase Inhibition :

- Metabolic Impact on Cancer Cells :

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, safety profiles for similar pyrazole compounds indicate that careful evaluation is necessary during development for therapeutic use. The presence of amino groups may influence pharmacokinetics and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Hydroxylation : Introduction of the hydroxyl group via oxidation or substitution, using reagents like potassium permanganate under controlled pH .

- Amination : Coupling with amino groups via nucleophilic substitution, often employing polar aprotic solvents (e.g., DMF) to enhance solubility and reaction kinetics .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol) to isolate the product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to verify pyrazole ring protons (δ 7.5–8.5 ppm) and hydroxyl/amino group environments .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H] at m/z 198.23) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content validation within ±0.3% of theoretical values .

Q. How can researchers screen this compound for preliminary biological activity?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Kinase or receptor-binding assays (e.g., fluorescence polarization for IC determination) .

- Antimicrobial Testing : Broth microdilution against S. aureus or E. coli (MIC values) .

- Cell-Based Assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa or MCF-7) to assess anti-proliferative potential .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Reactors : Reduce side reactions (e.g., racemization) via precise temperature control and residence time adjustments .

- Chiral Catalysts : Use (S)-proline derivatives or asymmetric hydrogenation to preserve enantiomeric excess (>95%) .

- Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, catalyst loading) to maximize yield and purity .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Impurity Profiling : LC-MS to identify byproducts (e.g., oxidized derivatives) that may interfere with assays .

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments under identical conditions .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(1-methyl-pyrazol-4-yl)propan-1-ol derivatives) to identify trends .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Methodological Answer :

- Functional Group Modifications :

- Replace the hydroxyl group with a methoxy or ester to alter lipophilicity .

- Introduce halogens (e.g., Cl) at the pyrazole 4-position to enhance receptor binding .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., androgen receptors) .

Q. What are the metabolic pathways of this compound, and how do they impact in vivo efficacy?

- Methodological Answer :

- Phase I Metabolism : Hepatic cytochrome P450 (CYP3A4/2D6) oxidation of the amino group, detected via LC-MS/MS .

- Phase II Conjugation : Glucuronidation of the hydroxyl group, assessed using UDP-glucuronosyltransferase assays .

- Pharmacokinetic Profiling : Plasma half-life (t) and bioavailability studies in rodent models to correlate metabolism with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.